molecular formula C20H17N3O2 B2427972 N-(2-(pyrimidin-5-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 2034342-78-2

N-(2-(pyrimidin-5-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No.: B2427972
CAS No.: 2034342-78-2
M. Wt: 331.375
InChI Key: YWENWSICEYUYJA-UHFFFAOYSA-N
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Description

N-(2-(pyrimidin-5-yl)ethyl)-9H-xanthene-9-carboxamide is a chemical compound with the CAS Registry Number 2034342-78-2 . It has a molecular formula of C20H17N3O2 and a molecular weight of 331.37 g/mol . This molecular structure integrates a xanthene group, a carboxamide linker, and a terminal pyrimidine ring, a heterocycle known for its significant prevalence in medicinal chemistry . The compound's SMILES notation is O=C(C1c2ccccc2Oc2c1cccc2)NCCC1=CN=CN=C1 . Pyrimidine derivatives are extensively investigated in scientific research due to their wide range of pharmacological activities. Literature reviews highlight that synthetic pyrimidine compounds are studied for their potential anti-inflammatory properties, which are often attributed to their inhibitory effects on key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The distinct structure of this compound, combining a lipophilic xanthene moiety with a hydrogen-bonding pyrimidine group, makes it a valuable intermediate for researchers in drug discovery and development, particularly for the synthesis of novel bioactive molecules. This product is intended for non-human research applications only. It is not intended for therapeutic, veterinary, or diagnostic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(2-pyrimidin-5-ylethyl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c24-20(23-10-9-14-11-21-13-22-12-14)19-15-5-1-3-7-17(15)25-18-8-4-2-6-16(18)19/h1-8,11-13,19H,9-10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWENWSICEYUYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCC4=CN=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(pyrimidin-5-yl)ethyl)-9H-xanthene-9-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(pyrimidin-5-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized derivatives of the compound, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Mechanism of Action

The mechanism of action of N-(2-(pyrimidin-5-yl)ethyl)-9H-xanthene-9-carboxamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its pyrimidine and xanthene moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(pyrimidin-5-yl)ethyl)-9H-xanthene-9-carboxamide is unique due to the combination of the pyrimidine ring and xanthene core, which imparts both biological activity and fluorescent properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

N-(2-(pyrimidin-5-yl)ethyl)-9H-xanthene-9-carboxamide is an organic compound characterized by its unique structural features, which include a pyrimidine ring and a xanthene core. This combination is believed to impart significant biological activities, making it a compound of interest in medicinal chemistry and drug development.

Structural Overview

  • Molecular Formula : C18H18N4O2
  • Molecular Weight : Approximately 330.36 g/mol
  • Structural Features :
    • Pyrimidine Ring : Known for various biological activities, including anticancer and antimicrobial properties.
    • Xanthene Core : Associated with fluorescent properties and potential applications in imaging and therapeutic contexts.

The biological activity of this compound is hypothesized to arise from its interactions with specific molecular targets, such as enzymes and receptors. The dual functionality of the pyrimidine and xanthene moieties allows for modulation of target protein activities, potentially leading to various pharmacological effects.

Biological Activities

Preliminary studies suggest that this compound may exhibit several biological activities:

  • Anticancer Activity :
    • Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential for this compound in cancer therapy.
    • For instance, pyrimidine derivatives have shown significant growth inhibition in cancer cells like MCF-7 (breast cancer) and A549 (lung cancer) .
  • Antimicrobial Properties :
    • Pyrimidine-based compounds are known for their antibacterial and antifungal activities. The presence of the xanthene structure may enhance these properties through improved solubility or bioavailability.
  • Fluorescent Properties :
    • The xanthene core contributes to the compound's fluorescence, which can be leveraged in bioimaging applications.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(pyridin-2-yl)amidesAmide linkage similar to xantheneAnticancer and antimicrobial
Pyrrolo[2,3-d]pyrimidine derivativesHeterocyclic structureAntiviral and anticancer
Other xanthene derivativesXanthene coreFluorescent properties

This table illustrates the uniqueness of this compound due to its specific combination of structural elements that confer diverse biological activities.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • Research has indicated that related pyrimidine compounds can exhibit IC50 values in the low micromolar range against various cancer cell lines. For example, a study found that certain pyrimidine derivatives had IC50 values ranging from 0.01 to 0.12 µM against MCF-7 cells .
  • Antimicrobial Testing :
    • In vitro studies on similar compounds revealed effective inhibition against bacterial strains such as E. coli and S. aureus, suggesting that this compound may possess comparable antimicrobial properties .
  • Fluorescent Applications :
    • Compounds with xanthene cores have been utilized in cellular imaging, indicating potential applications for this compound in tracking cellular processes or drug delivery systems due to its fluorescent characteristics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(pyrimidin-5-yl)ethyl)-9H-xanthene-9-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling 9H-xanthene-9-carboxylic acid with 2-(pyrimidin-5-yl)ethylamine using carbodiimide-based coupling agents (e.g., DCC or EDCI) and catalysts like DMAP. Reaction optimization includes:

  • Temperature control (e.g., 0–25°C) to minimize side reactions.
  • Solvent selection (e.g., DMF or dichloromethane) to enhance solubility and yield .
  • Purification via column chromatography or recrystallization, monitored by HPLC for purity (>95%) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify the xanthene core (aromatic protons at δ 6.8–8.2 ppm) and pyrimidine/ethylamide linkages.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 413.2).
  • X-ray Crystallography : For absolute stereochemical confirmation, if crystallizable .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Solubility : Poor aqueous solubility due to the hydrophobic xanthene core; use DMSO or DMF for in vitro assays.
  • Stability : Susceptible to photodegradation; store in amber vials at –20°C under inert atmosphere. Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How does this compound interact with cellular targets, and what assays validate its mechanism of action?

  • Target Identification :

  • Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ or fluorescence polarization.
  • Cellular Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify apoptosis in cancer cell lines (e.g., MCF-7, HeLa) .
    • Mechanistic Studies :
  • Western Blotting : Assess downstream markers (e.g., cleaved caspase-3, PARP) .
  • Molecular Docking : Computational modeling (AutoDock Vina) to predict binding to pyrimidine-recognizing domains .

Q. How can structure-activity relationship (SAR) studies improve potency while reducing off-target effects?

  • SAR Strategies :

  • Pyrimidine Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance target affinity.
  • Ethylamide Linker Modification : Replace with PEG spacers to improve solubility.
  • In Vitro Screening : Compare IC₅₀ values across derivatives in cytotoxicity assays (MTT/WST-1) .

Q. How do researchers reconcile contradictory data on its biological activity across studies?

  • Troubleshooting Approaches :

  • Batch Consistency : Verify purity (HPLC) and stereochemistry (CD spectroscopy) between batches.
  • Cell Line Variability : Use isogenic cell lines to control for genetic background effects.
  • Pharmacokinetic Profiling : Assess metabolic stability (microsomal assays) to explain in vitro-in vivo discrepancies .

Q. What in vivo models are suitable for evaluating its therapeutic potential?

  • Model Selection :

  • Xenograft Models : Subcutaneous tumor implants (e.g., HCT-116 colorectal) in immunodeficient mice.
  • Pharmacodynamic Markers : Monitor tumor volume and biomarker expression (e.g., Ki-67 for proliferation).
  • Dosing Regimens : Oral or intraperitoneal administration; optimize bioavailability via PK/PD modeling .

Methodological Considerations

  • Fluorescence-Based Applications :
    • The xanthene core’s intrinsic fluorescence (λₑₓ ≈ 350 nm, λₑₘ ≈ 450 nm) enables live-cell imaging to track subcellular localization .
  • Toxicology Profiling :
    • Conduct Ames tests for mutagenicity and hERG assays for cardiotoxicity risk .

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